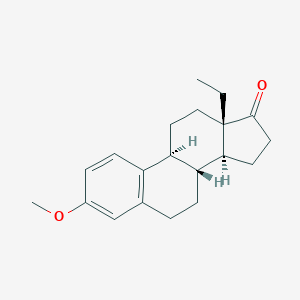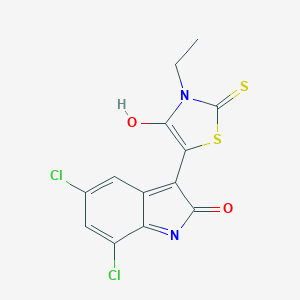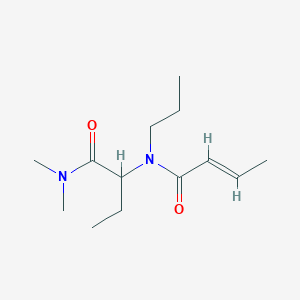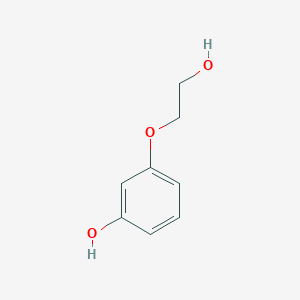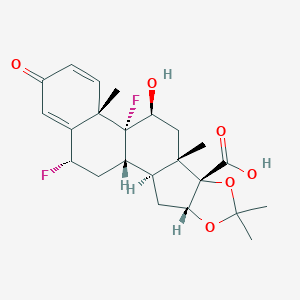
6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid
描述
This compound is a part of a broader class of chemicals known as corticosteroids, which are synthetic or naturally occurring hormones with a wide range of effects on the body. Corticosteroids are known for their potent anti-inflammatory and immunosuppressive properties. The specific chemical structure of this compound suggests potential utility in these areas, though the focus here is strictly on its chemical properties and synthesis.
Synthesis Analysis
The synthesis of corticosteroid derivatives typically involves complex organic reactions. For example, the synthesis of similar steroidal derivatives has been achieved through palladium-catalyzed carbonylation reactions. These processes can yield various derivatives by introducing different functional groups at specific positions on the steroid backbone, demonstrating the versatility of synthetic approaches in modifying corticosteroid structures for desired effects (Ács et al., 2009).
Molecular Structure Analysis
The molecular structure of corticosteroids is crucial for their biological activity. The presence of specific functional groups and their configuration determines the interaction with biological receptors. For instance, modifications at the C-17 position in steroids can significantly impact their pharmacological profile, as seen in various synthesized derivatives (Toscano et al., 1977).
Chemical Reactions and Properties
Corticosteroids undergo various chemical reactions, reflecting their reactivity and interaction with other molecules. For example, the rearrangement of certain steroidal compounds under specific conditions can result in structurally different products, showcasing the dynamic nature of these molecules under chemical stress (Bain et al., 1998).
Physical Properties Analysis
The physical properties of corticosteroids, including solubility, melting point, and crystalline structure, are influenced by their molecular composition. These properties are essential for determining the compound's suitability in various formulations and its stability under different conditions.
Chemical Properties Analysis
Corticosteroids exhibit a range of chemical properties, such as redox potential, acidity/basicity, and reactivity towards nucleophiles or electrophiles. These properties are critical for their mechanism of action, including how they interact with biological receptors and enzymes. For instance, the introduction of fluorine atoms at specific positions can enhance the compound's potency and selectivity by affecting its distribution and metabolism within the body (Grisanti et al., 1977).
科学研究应用
Synthesis and Derivative Formation
- The compound is used in synthesizing derivatives such as 17-alkoxycarbonyl- and 17-carboxamido-3beta-hydroxy-13alpha-androsta-5,16-diene derivatives, which are achieved through palladium-catalyzed carbonylation reactions. This process involves the treatment of a 17-keto derivative with iodine and base, leading to the formation of 17-carboxamides and 17-methoxycarbonyl-16-ene derivatives (Ács et al., 2009).
Anti-inflammatory Properties
- The compound has been studied for its potential anti-inflammatory properties. Research indicates that derivatives like 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione exhibit significant topical anti-inflammatory activity without systemic effects (Toscano et al., 1977).
Photochemical Studies
- Photochemical analysis of similar compounds, such as desonide, a non-fluorinated steroidal anti-inflammatory drug, has been conducted. These studies are essential for understanding the stability and efficacy of these compounds under different light conditions (Iqbal, Husain, & Gupta, 2006).
Structure-Activity Relationships
- Explorations into the structure-activity relationships of halomethyl androstane-17 beta-carbothioates and -17 beta-carboselenoates derivatives are conducted. Such studies are critical for optimizing the pharmacological properties of these compounds (Phillipps et al., 1994).
属性
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2O6/c1-19(2)30-17-9-12-13-8-15(24)14-7-11(26)5-6-20(14,3)22(13,25)16(27)10-21(12,4)23(17,31-19)18(28)29/h5-7,12-13,15-17,27H,8-10H2,1-4H3,(H,28,29)/t12-,13-,15-,16-,17+,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURGGCFNQHBYEW-QXWOZTMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)O)C)O)F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215959 | |
| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |
CAS RN |
65751-34-0 | |
| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065751340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α,9-difluoro-11β-hydroxy-16α,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17β-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B89MRW2X77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



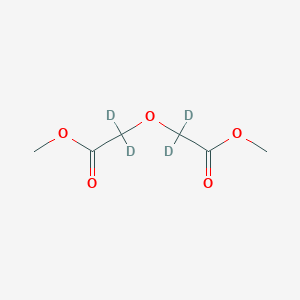
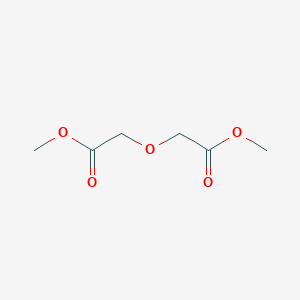
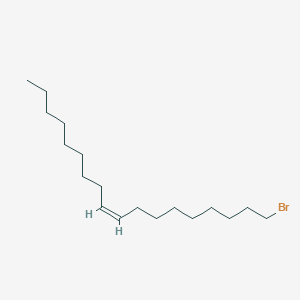
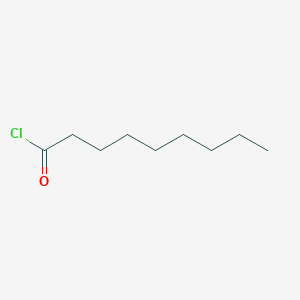
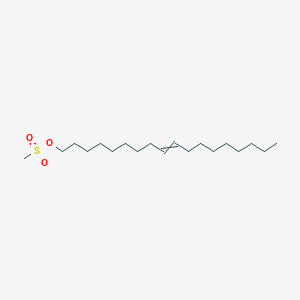
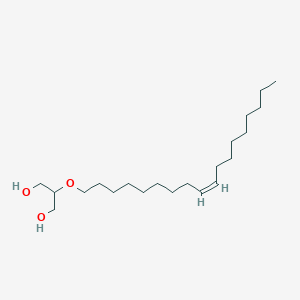
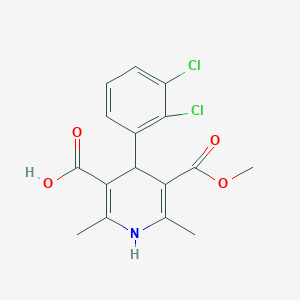
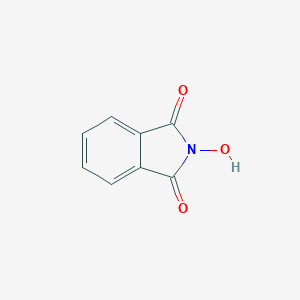
![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)

